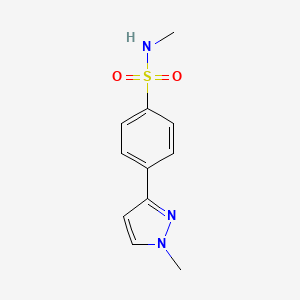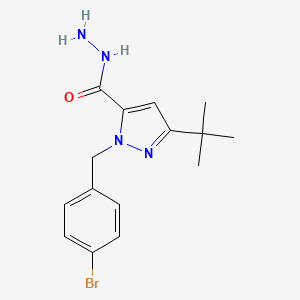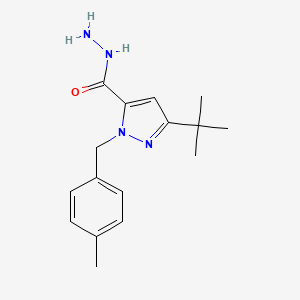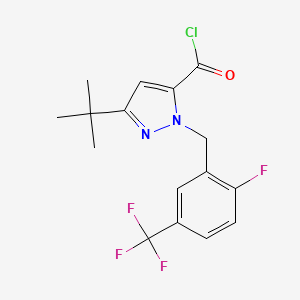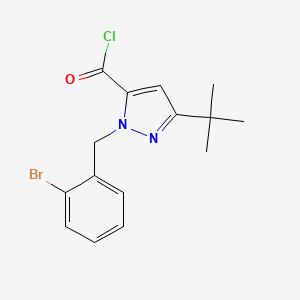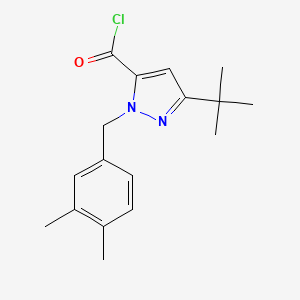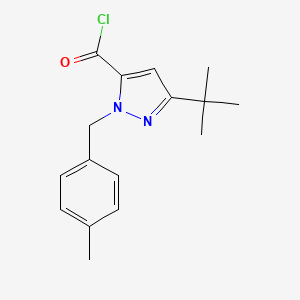
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%) is a compound belonging to the pyrazole family of heterocyclic compounds. It is an important intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. This article will discuss the synthesis method of 5-t-Bu-3-F-Pz-Cl-95%, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-t-Bu-3-F-Pz-Cl-95% has a variety of applications in scientific research. It is used as a starting material in the synthesis of diverse compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of fluorescent probes, which are used in fluorescence-based assays to detect and quantify various biological molecules. In addition, 5-t-Bu-3-F-Pz-Cl-95% is used in the synthesis of inhibitors of protein-protein interactions, which are used to study the structure and function of proteins.
Mecanismo De Acción
5-t-Bu-3-F-Pz-Cl-95% is a reactive intermediate that can be used in a variety of reactions. In the first step of its synthesis, the 3-fluoro-benzyl bromide reacts with 5-t-butyl-2-pyrazoline to form 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl bromide. This reaction is a nucleophilic substitution reaction, in which the bromide acts as a nucleophile and attacks the electrophilic carbon atom of the pyrazoline. In the second step, the bromide is then reacted with thionyl chloride, forming 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%). This reaction is also a nucleophilic substitution reaction, in which the bromide acts as a nucleophile and attacks the electrophilic sulfur atom of the thionyl chloride.
Biochemical and Physiological Effects
5-t-Bu-3-F-Pz-Cl-95% does not have any direct biochemical or physiological effects. As it is an intermediate compound, it is not intended for human or animal consumption. Therefore, it does not have any direct biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Bu-3-F-Pz-Cl-95% has several advantages for use in lab experiments. It is a stable compound with a high purity of 95%. It is also easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that 5-t-Bu-3-F-Pz-Cl-95% is a reactive compound and must be handled with caution. It should be handled in a fume hood and protective clothing should be worn when handling it.
Direcciones Futuras
The future of 5-t-Bu-3-F-Pz-Cl-95% is bright. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, fluorescent probes, and inhibitors of protein-protein interactions. In addition, new applications for 5-t-Bu-3-F-Pz-Cl-95% are being explored, such as its use in the synthesis of new materials and compounds. There is also potential for the development of new synthesis methods for 5-t-Bu-3-F-Pz-Cl-95%, which may lead to more efficient and economical production of this compound.
Métodos De Síntesis
5-t-Bu-3-F-Pz-Cl-95% is synthesized through a two-step process. In the first step, the starting material, 3-fluoro-benzyl bromide, is reacted with 5-t-butyl-2-pyrazoline to form 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl bromide. In the second step, the bromide is then reacted with thionyl chloride, forming 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%).
Propiedades
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-5-4-6-11(17)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPCBYXFRRKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

